Cas no 2005913-70-0 (4-methyl-4-(oxolan-3-yl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine)

4-methyl-4-(oxolan-3-yl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine Chemical and Physical Properties
Names and Identifiers
-
- 4-methyl-4-(oxolan-3-yl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine
- 4-methyl-4-(oxolan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
- EN300-1076115
- 2005913-70-0
-
- Inchi: 1S/C11H17N3O/c1-11(8-3-5-15-6-8)10-9(2-4-14-11)12-7-13-10/h7-8,14H,2-6H2,1H3,(H,12,13)
- InChI Key: XZAMGGVLPVPCFG-UHFFFAOYSA-N
- SMILES: O1CCC(C1)C1(C)C2=C(CCN1)NC=N2
Computed Properties
- Exact Mass: 207.137162174g/mol
- Monoisotopic Mass: 207.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.9Ų
- XLogP3: 0
4-methyl-4-(oxolan-3-yl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1076115-0.5g |
4-methyl-4-(oxolan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine |
2005913-70-0 | 95% | 0.5g |
$1152.0 | 2023-10-28 | |
Enamine | EN300-1076115-0.05g |
4-methyl-4-(oxolan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine |
2005913-70-0 | 95% | 0.05g |
$1008.0 | 2023-10-28 | |
Enamine | EN300-1076115-0.25g |
4-methyl-4-(oxolan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine |
2005913-70-0 | 95% | 0.25g |
$1104.0 | 2023-10-28 | |
Enamine | EN300-1076115-10.0g |
4-methyl-4-(oxolan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine |
2005913-70-0 | 10g |
$6205.0 | 2023-05-26 | ||
Enamine | EN300-1076115-2.5g |
4-methyl-4-(oxolan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine |
2005913-70-0 | 95% | 2.5g |
$2351.0 | 2023-10-28 | |
Enamine | EN300-1076115-0.1g |
4-methyl-4-(oxolan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine |
2005913-70-0 | 95% | 0.1g |
$1056.0 | 2023-10-28 | |
Enamine | EN300-1076115-5.0g |
4-methyl-4-(oxolan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine |
2005913-70-0 | 5g |
$4184.0 | 2023-05-26 | ||
Enamine | EN300-1076115-1.0g |
4-methyl-4-(oxolan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine |
2005913-70-0 | 1g |
$1442.0 | 2023-05-26 | ||
Enamine | EN300-1076115-5g |
4-methyl-4-(oxolan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine |
2005913-70-0 | 95% | 5g |
$3479.0 | 2023-10-28 | |
Enamine | EN300-1076115-1g |
4-methyl-4-(oxolan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine |
2005913-70-0 | 95% | 1g |
$1200.0 | 2023-10-28 |
4-methyl-4-(oxolan-3-yl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine Related Literature
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
Additional information on 4-methyl-4-(oxolan-3-yl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine
Comprehensive Overview of 4-methyl-4-(oxolan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS No. 2005913-70-0)
The compound 4-methyl-4-(oxolan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS No. 2005913-70-0) is a heterocyclic organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring an imidazo[4,5-c]pyridine core and an oxolan-3-yl substituent, makes it a subject of interest for drug discovery and development. Researchers are increasingly exploring its applications in targeting enzyme inhibition, receptor modulation, and signal transduction pathways.
In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in precision medicine and personalized healthcare. The imidazo[4,5-c]pyridine scaffold, in particular, has garnered attention due to its versatility in medicinal chemistry. Studies suggest that derivatives of this scaffold, such as 4-methyl-4-(oxolan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, exhibit promising bioactivity and selectivity, making them candidates for treating various conditions, including neurological disorders and metabolic diseases.
The synthesis of CAS No. 2005913-70-0 involves multi-step organic reactions, often leveraging catalyzed cross-coupling and cyclization techniques. Its oxolan-3-yl moiety introduces stereochemical complexity, which can influence its pharmacokinetic properties and binding affinity. This aspect is critical for researchers aiming to optimize drug-likeness and oral bioavailability. Computational tools like molecular docking and QSAR modeling are frequently employed to predict its interactions with biological targets.
From an industrial perspective, 4-methyl-4-(oxolan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is often discussed in the context of patent literature and intellectual property. Companies specializing in contract research organizations (CROs) and pharmaceutical intermediates are actively investigating its commercial potential. The compound’s CAS registry number (2005913-70-0) serves as a key identifier in global chemical databases, facilitating collaboration and regulatory compliance.
Environmental and safety considerations are also paramount when handling CAS No. 2005913-70-0. While it is not classified as a hazardous substance, proper laboratory practices and waste disposal protocols must be followed. The compound’s stability under various storage conditions and solubility profiles are frequently queried in scientific forums, reflecting the practical challenges faced by chemists.
In summary, 4-methyl-4-(oxolan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine represents a compelling case study in modern drug design and chemical innovation. Its structural features and therapeutic potential align with current trends in biopharmaceutical research, making it a valuable subject for further investigation. As the scientific community continues to explore its applications, this compound is likely to play a pivotal role in the development of next-generation small-molecule drugs.
2005913-70-0 (4-methyl-4-(oxolan-3-yl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine) Related Products
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)



